molecular formula C7H4Cl2N2O3 B1410319 2,3-Dichloro-4-nitrobenzamide CAS No. 1803805-60-8

2,3-Dichloro-4-nitrobenzamide

Cat. No.: B1410319
CAS No.: 1803805-60-8
M. Wt: 235.02 g/mol
InChI Key: PXLAQSGHAKAWDI-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitrobenzamide (CAS RN: 328258-42-0) is a halogenated nitrobenzamide derivative with the molecular formula C₁₃H₇Cl₃N₂O₃ and a molecular weight of 345.57 g/mol. Its structure comprises a benzamide backbone substituted with two chlorine atoms at the 2- and 3-positions of the phenyl ring and a nitro group (-NO₂) at the 4-position (Figure 1). The compound is synthesized via the reaction of 4-nitrobenzoyl chloride with 2,3-dichloroaniline under controlled conditions, typically involving dichloromethane and triethylamine as a base catalyst .

Properties

IUPAC Name

2,3-dichloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-5-3(7(10)12)1-2-4(6(5)9)11(13)14/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLAQSGHAKAWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302262
Record name Benzamide, 2,3-dichloro-4-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID501302262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803805-60-8
Record name Benzamide, 2,3-dichloro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803805-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-dichloro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitrobenzamide typically involves the nitration of 2,3-dichlorobenzamide. The process begins with the chlorination of benzamide to introduce chlorine atoms at the 2 and 3 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrobenzamide Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Findings
This compound C₁₃H₇Cl₃N₂O₃ Cl (2,3); NO₂ (4) 345.57 Potential enzyme inhibitor
4-Nitrobenzamide C₇H₆N₂O₃ NO₂ (4) 166.13 Substrate analogue in enzymology
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ Cl (3, phenethyl); NO₂ (4) 304.73 Bio-functional hybrid molecule
4-Chloro-N-(2,4-dichlorophenyl)benzamide C₁₃H₈Cl₃NO Cl (4, benzamide); Cl (2,4, phenyl) 296.56 Agrochemical precursor (e.g., etobenzanid)

Key Observations :

Electron-Withdrawing Groups : The 2,3-dichloro-4-nitro substitution in the target compound enhances electrophilicity compared to simpler derivatives like 4-nitrobenzamide. This may improve binding affinity in enzyme interactions, as seen in studies where nitro groups stabilize transition states in catalytic processes .

Biological Activity : N-(3-Chlorophenethyl)-4-nitrobenzamide, synthesized from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, demonstrates bio-functional hybrid characteristics, suggesting that the addition of a chlorinated phenethyl group can modulate pharmacokinetic properties (e.g., membrane permeability) .

Agrochemical Relevance : Analogues such as 4-chloro-N-(2,4-dichlorophenyl)benzamide (etobenzanid) highlight the role of halogenated benzamides in pesticide development. The target compound’s additional nitro group may confer herbicidal or fungicidal activity, though direct evidence is absent in the provided data .

Critical Analysis :

  • The target compound and N-(3-chlorophenethyl)-4-nitrobenzamide share a common synthetic strategy: nucleophilic acyl substitution between an amine and 4-nitrobenzoyl chloride. However, steric hindrance from the 2,3-dichloro substituents in the target compound may necessitate longer reaction times or elevated temperatures compared to less-hindered analogues .
  • Purification methods vary; for example, N-(3-chlorophenethyl)-4-nitrobenzamide is purified via alumina chromatography, whereas simpler derivatives like 4-nitrobenzamide are commercially synthesized at scale .

Physicochemical and Spectral Properties

  • ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm), amide NH (δ 8.5–9.0 ppm).
  • ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), nitro group carbons (δ ~140 ppm).
  • UV-Vis : Strong absorption at ~260–280 nm due to nitro and aromatic groups .

The target compound’s additional chlorine atoms would likely shift NMR signals downfield and increase molecular mass, as reflected in its higher molecular weight (345.57 vs. 304.73 for N-(3-chlorophenethyl)-4-nitrobenzamide).

Biological Activity

2,3-Dichloro-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure. The specific arrangement of these substituents contributes to the compound's unique chemical reactivity and biological activity.

Structural Characteristics

PropertyDescription
Molecular FormulaC7_7H5_5Cl2_2N2_2O2_2
Molecular Weight220.03 g/mol
Melting PointApproximately 130-132 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to a range of biological effects. The presence of chlorine atoms enhances the compound's lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical applications in treating infections.

Antitumor Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. The compound's mechanism involves the inhibition of specific enzymes associated with tumor progression and survival . For example, it has been noted to inhibit inducible nitric oxide synthase (iNOS), which plays a role in tumor microenvironment modulation.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects on breast cancer cell lines, this compound exhibited an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity . This suggests potential as an antitumor agent.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited several pathogenic bacteria, demonstrating its utility in developing new antimicrobial therapies.
  • Mechanistic Insights : Studies have shown that the nitro group can form reactive metabolites that contribute to the compound's biological effects. This bioreduction process is crucial for its interaction with biological macromolecules .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds highlight the unique biological profile of this compound:

CompoundBiological ActivityNotable Differences
2,4-Dichloro-3-nitrobenzamideModerate antimicrobial activityDifferent substitution pattern
2,5-Dichloro-4-nitrobenzamideLower cytotoxicityVariations in reactivity
4-NitrobenzamideLacks chlorine substituentsLess reactive; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.